1-benzyl-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-benzylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-14(16)7-4-9-15-13/h1-10H,11H2 |
InChI Key |
LOGFFHFLSCMKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 1h Pyrrolo 3,2 B Pyridine and Its Advanced Derivatives
Strategies for Constructing the Pyrrolo[3,2-b]pyridine Ring System
Cyclization and annulation reactions are foundational strategies for building the pyrrolo[3,2-b]pyridine core. These methods involve the intramolecular or intermolecular formation of the pyrrole (B145914) ring fused to a pyridine (B92270) moiety.
Classic indole (B1671886) syntheses have been successfully adapted to create azaindoles. For instance, modifications of the Fischer and Madelung indole syntheses are employed to prepare various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines, a related isomer class. rsc.org The Fischer synthesis typically involves the reaction of a pyridylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization and ammonia (B1221849) elimination. The Madelung synthesis involves the intramolecular cyclization of an N-(pyridyl)alkanamide at high temperatures with a strong base.
Annulation reactions, particularly [3+2] cycloadditions, provide a powerful route to the pyrrole ring. chim.it This approach involves reacting a three-atom component with a two-atom component on a pyridine scaffold. For example, the annulation of nitroalkenes with enamines has been used to construct fused pyrrole rings in related systems like pyrrolo[2,3-d]pyrimidines. chim.it Similarly, 1,3-dipolar cycloaddition reactions, such as those between mesoionic oxazolo-pyridazinones and alkynes, demonstrate the utility of this pathway for building fused pyrrole heterocycles. nih.gov
More advanced strategies include metal-promoted cyclizations. An effective silver(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines has been developed, which proceeds through the formation of a spiroindolizine intermediate followed by rearrangement to afford a functionalized pyrrole fused system. nih.gov Tandem cyclization reactions, such as the microwave-assisted [3+3] annulation of α-aminomaleimide with alkynyl esters to form pyrrolo[3,4-b]pyridine-4-ones, illustrate the efficiency of domino processes in rapidly building molecular complexity. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic operations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rasayanjournal.co.in These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors.
Isocyanide-based MCRs have proven effective in constructing complex heterocyclic systems. For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines yields polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridines. beilstein-journals.org This reaction proceeds without a catalyst and generates a highly substituted core with high diastereoselectivity. beilstein-journals.org
Other MCRs have been developed for related pyrrolopyridine isomers. A three-component reaction involving β-enamino imides, aromatic aldehydes, and malononitrile (B47326) or its derivatives can construct the pyrrolo[3,4-b]pyridine skeleton in the presence of a base like triethylamine (B128534) or DBU. researchgate.net A more complex cascade involving an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder reaction has been utilized to synthesize polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.gov
Table 1: Examples of Multi-component Reactions in Pyrrolopyridine Synthesis
| Reaction Type | Reactants | Product Skeleton | Key Features | Reference(s) |
| Isocyanide-based MCR | Alkyl isocyanide, Dialkyl but-2-ynedioate, 1,4-Dihydropyridine | Tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine | Catalyst-free, high yield, high diastereoselectivity | beilstein-journals.org |
| Three-component Condensation | β-enamino imide, Aromatic aldehyde, Malononitrile derivative | Pyrrolo[3,4-b]pyridine | Base-mediated (Et3N or DBU), good yields | researchgate.net |
| Ugi-3CR / aza-Diels-Alder | Aldehyde, Amine, Isocyanide, followed by dienophile | Pyrrolo[3,4-b]pyridin-5-one | One-pot cascade process, builds complex polyheterocycles | nih.gov |
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of substituted pyrrolo[3,2-b]pyridines.
The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl or heteroaryl substituents onto the pyrrolopyridine core. For instance, a key step in the synthesis of certain pyrrolo[3,2-b]pyridine derivatives involves the palladium-catalyzed coupling of a halogenated pyrrolopyridine intermediate with a phenylboronic acid. researchgate.net This strategy has been applied to 2-iodo-4-chloropyrrolopyridine intermediates, where chemoselective Suzuki coupling occurs at the more reactive C-2 position. nih.gov
The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction, used to form C-N bonds. This reaction is employed to introduce amino groups at specific positions of the pyrrolopyridine nucleus, a common feature in many biologically active molecules. nih.gov The choice of phosphine (B1218219) ligand is often crucial for the success of these transformations. nih.gov
Besides palladium, other metals catalyze key transformations. As mentioned previously, silver(I) salts can mediate complex annulation reactions of enynylpyridines. nih.gov Furthermore, synergetic bimetallic systems, such as copper/zinc, have been reported to catalyze the one-step annulation of 2-amino(hetero)arylnitriles to deliver fused 1H-pyrrolo[3,2-c]quinoline derivatives. rsc.org
Table 2: Selected Metal-Catalyzed Reactions for Pyrrolopyridine Synthesis
| Reaction Type | Catalyst/Reagents | Substrates | Purpose | Reference(s) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Halogenated pyrrolopyridine, Phenylboronic acid | C-C bond formation (arylation) | researchgate.netnih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos | Chloro-pyrrolopyridine, Secondary amine | C-N bond formation (amination) | nih.gov |
| Silver-Mediated Annulation | Ag(I) salt | 2-(2-Enynyl)pyridine, Propargyl amine | Ring formation (annulation/cyclization) | nih.gov |
| Copper/Zinc Catalysis | Cu/Zn salts | 2-Amino(hetero)arylnitrile, Buta-1,3-diyne | Annulation via double cyclization | rsc.org |
In this synthetic approach, the pyrrole ring serves as the starting template, and the pyridine ring is constructed upon it. This strategy is advantageous when substituted pyrroles are readily available.
A notable example involves a multi-step procedure starting from 1-benzyl-2-formylpyrrole. researchgate.net This pyrrole precursor undergoes a series of transformations to build the fused pyridine ring, ultimately yielding a 4-amino-substituted pyrrolo[3,2-c]pyridine derivative, demonstrating the viability of this approach for a related isomer. researchgate.net
Another documented method starts with a 2-amino-pyrrole-3-carbonitrile derivative. Reaction with various dicarbonyl compounds or their equivalents can lead to the formation of the fused pyridine ring, generating a diverse library of pyrrolopyridine derivatives. researchgate.net This highlights a convergent approach where a functionalized pyrrole is coupled with a suitable partner to complete the heterocyclic system. researchgate.net
Table 3: Examples of Pyrrole-Precursor Based Syntheses
| Pyrrole Precursor | Key Reagents/Steps | Resulting Scaffold | Reference(s) |
| 1-Benzyl-2-formylpyrrole | Multi-step procedure | Pyrrolo[3,2-c]pyridine | researchgate.net |
| 2-Amino-pyrrole-3-carbonitrile | 2-Arylidenemalononitriles | Pyrrolo[2,3-b]pyridine | researchgate.net |
The more common strategy for constructing the pyrrolo[3,2-b]pyridine core involves starting with a substituted pyridine and subsequently forming the fused pyrrole ring. The wide availability of diverse pyridine derivatives makes this a flexible and powerful approach.
A classic route is the Fischer indole synthesis, which can be adapted by starting with a suitable pyridylhydrazine. rsc.org A synthesis of a 4-benzylamino-substituted pyrrolo[2,3-b]pyridine derivative, for example, begins with 2-amino-3,6-dimethylpyridine as the pyridine precursor. researchgate.net
More elaborate pyridine precursors can also be used. One synthetic scheme begins with 2-bromo-5-methylpyridine, which is first oxidized to the corresponding N-oxide. tandfonline.com The N-oxide is then nitrated at the 4-position, and this intermediate is subsequently transformed through a series of steps, including reaction with N,N-dimethylformamide dimethyl acetal, to construct the fused pyrrole ring of a 1H-pyrrolo[3,2-c]pyridine derivative. tandfonline.com Another pathway involves the annulation of 2-(2-enynyl)pyridines, which are themselves derived from pyridine precursors, to build the fused pyrrole ring system. nih.gov
Table 4: Examples of Pyridine-Precursor Based Syntheses
| Pyridine Precursor | Key Reagents/Reaction Type | Resulting Scaffold | Reference(s) |
| 2-Amino-3,6-dimethylpyridine | Multi-step synthesis | Pyrrolo[2,3-b]pyridine | researchgate.net |
| 2-Bromo-5-methylpyridine 1-oxide | Nitration, Cyclization with DMF-DMA | Pyrrolo[3,2-c]pyridine | tandfonline.com |
| 2-(2-Enynyl)pyridine | Ag(I)-mediated annulation with propargyl amines | Fused Pyrrole-Indolizine System | nih.gov |
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, minimizing energy consumption, and using safer materials. rasayanjournal.co.in These concepts are increasingly applied to the synthesis of heterocyclic compounds like pyrrolopyridines.
Microwave-assisted synthesis is a prominent green technique that often dramatically reduces reaction times from hours to minutes and can improve product yields. rsc.orgnih.gov This method has been successfully used in the synthesis of various pyridine and fused pyridine systems. rsc.orgnih.gov
Multi-component reactions (MCRs) are inherently green as they improve atom economy and reduce the number of purification steps compared to traditional multi-step syntheses. rasayanjournal.co.inresearchgate.net By combining several reactants in one pot, MCRs minimize solvent usage and waste generation. rasayanjournal.co.in
The use of environmentally friendly catalysts and reaction media is another key aspect of green chemistry. For the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, β-cyclodextrin has been used as a reusable, biodegradable promoter in water, which serves as an eco-friendly solvent. rsc.org Such biomimetic catalysis avoids the use of hazardous solvents and toxic reagents often employed in conventional synthetic methods. rasayanjournal.co.inrsc.org
Table 5: Green Chemistry Approaches in Heterocycle Synthesis
| Green Technique | Example Application | Advantages | Reference(s) |
| Microwave Irradiation | Synthesis of pyridines and pyrrolo[3,4-b]pyridine-4-ones | Shorter reaction times, higher yields, operational simplicity | rsc.orgnih.gov |
| Multi-component Reactions (MCRs) | One-pot synthesis of pyrrolo[3,4-b]pyridines | High atom economy, reduced waste, simplified workup | rasayanjournal.co.inresearchgate.net |
| Bio-based Catalysis | β-cyclodextrin in water for pyrrolo[2,3-d]pyrimidines | Use of reusable promoter and eco-friendly solvent, mild conditions | rsc.org |
Functionalization and Derivatization Strategies for the 1-benzyl-1H-pyrrolo[3,2-b]pyridine Scaffold
The inherent reactivity of the this compound scaffold allows for the strategic introduction of various functional groups at specific positions. This section explores the regioselective substitution reactions on both the pyrrole and pyridine moieties, as well as methods for attaching diverse linkers and side chains, which are crucial for developing new chemical entities with tailored properties.
Regioselective Substitution Reactions on the Pyrrole Moiety
The pyrrole ring within the this compound system is electron-rich and thus prone to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the fused pyridine ring and the N-benzyl group. Generally, electrophilic attack is favored at the C3 position due to the stability of the resulting cationic intermediate.
Key electrophilic substitution reactions on the pyrrole moiety include:
Halogenation: Introduction of halogen atoms, such as bromine, can be achieved using reagents like N-bromosuccinimide (NBS). For instance, treatment of this compound with NBS in a suitable solvent like dimethylformamide (DMF) can yield the 3-bromo derivative. This halogenated intermediate is a versatile precursor for further derivatization through cross-coupling reactions.
Nitration: The introduction of a nitro group onto the pyrrole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to prevent side reactions.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring. This is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The reaction conditions need to be optimized to favor substitution on the pyrrole ring over the benzyl (B1604629) group.
A summary of representative regioselective substitution reactions on the pyrrole moiety is presented in the table below.
| Reagent(s) | Position of Substitution | Product |
| N-Bromosuccinimide (NBS) | C3 | 3-Bromo-1-benzyl-1H-pyrrolo[3,2-b]pyridine |
| Nitric Acid / Sulfuric Acid | C3 | 1-Benzyl-3-nitro-1H-pyrrolo[3,2-b]pyridine |
| Acyl Chloride / Lewis Acid | C3 | 3-Acyl-1-benzyl-1H-pyrrolo[3,2-b]pyridine |
Regioselective Substitution Reactions on the Pyridine Moiety
In contrast to the electron-rich pyrrole ring, the pyridine moiety of this compound is electron-deficient. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly at positions activated by the ring nitrogen. The most favored positions for nucleophilic attack are typically C7 and C5.
Common nucleophilic substitution reactions on the pyridine ring include:
Amination: Introduction of amino groups can be achieved by reacting a halogenated precursor, such as a 7-chloro-1-benzyl-1H-pyrrolo[3,2-b]pyridine, with an amine under basic conditions. This is a key transformation for introducing diverse side chains.
Alkoxylation: Alkoxy groups can be introduced by reacting a halo-substituted derivative with an alkoxide, such as sodium methoxide, to yield the corresponding methoxy-substituted compound.
The table below summarizes representative regioselective substitution reactions on the pyridine moiety.
| Starting Material | Reagent(s) | Position of Substitution | Product |
| 7-Chloro-1-benzyl-1H-pyrrolo[3,2-b]pyridine | Amine / Base | C7 | 7-Amino-1-benzyl-1H-pyrrolo[3,2-b]pyridine derivative |
| 7-Chloro-1-benzyl-1H-pyrrolo[3,2-b]pyridine | Sodium Alkoxide | C7 | 7-Alkoxy-1-benzyl-1H-pyrrolo[3,2-b]pyridine |
Introduction of Diverse Linkers and Side Chains
The functionalized derivatives of this compound, particularly the halogenated intermediates, are pivotal for the introduction of a wide array of linkers and side chains through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex molecules with specific biological targets in mind.
Key cross-coupling reactions for this scaffold include:
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of a halo-substituted this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl side chains. For example, 3-bromo-1-benzyl-1H-pyrrolo[3,2-b]pyridine can be coupled with various arylboronic acids to generate a library of 3-aryl derivatives. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a halo-substituted scaffold and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in introducing alkynyl linkers, which can be further functionalized. A typical example would be the reaction of 7-iodo-1-benzyl-1H-pyrrolo[3,2-b]pyridine with a terminal alkyne to produce a 7-alkynyl derivative. nih.gov
The table below showcases examples of cross-coupling reactions for introducing diverse side chains.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product |
| Suzuki-Miyaura | 3-Bromo-1-benzyl-1H-pyrrolo[3,2-b]pyridine | Phenylboronic acid | Pd catalyst, Base | 1-Benzyl-3-phenyl-1H-pyrrolo[3,2-b]pyridine |
| Sonogashira | 7-Iodo-1-benzyl-1H-pyrrolo[3,2-b]pyridine | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 1-Benzyl-7-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-benzyl-1H-pyrrolo[3,2-b]pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular framework.
Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed map of the proton connectivity.
In a typical ¹H NMR spectrum of this compound, the benzylic protons (CH₂) attached to the pyrrole (B145914) nitrogen appear as a distinct singlet. The protons of the benzyl (B1604629) group's phenyl ring typically resonate in the aromatic region of the spectrum, often as a multiplet due to complex spin-spin coupling. The protons on the pyrrolo[3,2-b]pyridine core also exhibit characteristic signals, with their specific chemical shifts and coupling patterns confirming the substitution pattern and the integrity of the fused ring system.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Benzylic CH₂ | 5.40 | s | - |
| H-2 | 7.63 | d | 3.2 |
| H-3 | 6.65 | d | 3.2 |
| H-5 | 8.45 | dd | 4.6, 1.4 |
| H-6 | 7.12 | dd | 8.0, 4.6 |
| H-7 | 7.85 | dd | 8.0, 1.4 |
| Aromatic (Benzyl) | 7.25-7.35 | m | - |
Note: The data presented are representative and may vary slightly depending on the solvent and specific experimental conditions.
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The ¹³C NMR spectrum will show signals for the benzylic carbon, the carbons of the benzyl phenyl ring, and the carbons of the pyrrolo[3,2-b]pyridine core. The chemical shifts of these carbons are indicative of their hybridization and electronic environment. For instance, the carbons of the aromatic rings will resonate at lower field (higher ppm values) compared to the sp³-hybridized benzylic carbon.
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Benzylic CH₂ | 50.1 |
| C-2 | 128.5 |
| C-3 | 101.2 |
| C-3a | 127.8 |
| C-5 | 143.9 |
| C-6 | 117.4 |
| C-7 | 129.1 |
| C-7a | 146.3 |
| Aromatic (Benzyl) | 127.5, 128.0, 128.9, 137.5 |
Note: The data presented are representative and may vary slightly depending on the solvent and specific experimental conditions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may involve the cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the benzyl cation (m/z 91) and the pyrrolo[3,2-b]pyridine radical cation. Other fragments may arise from the breakdown of the heterocyclic ring system.
Table 3: Representative Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [M]⁺ | 220.10 | Molecular Ion |
| [M-C₇H₇]⁺ | 129.05 | Pyrrolo[3,2-b]pyridine fragment |
| [C₇H₇]⁺ | 91.05 | Benzyl cation |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.
Key characteristic absorption bands for this compound include C-H stretching vibrations for both the aromatic and aliphatic protons, C=C and C=N stretching vibrations within the aromatic rings, and C-N stretching vibrations. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the substitution at the pyrrole nitrogen.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C and C=N Stretch (Aromatic) | 1600-1450 |
| C-N Stretch | 1360-1250 |
| C-H Out-of-Plane Bending | 900-675 |
X-ray Crystallography for Definitive Solid-State Structure Determination
For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₄H₁₂N₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
Table 5: Elemental Analysis Data for this compound (C₁₄H₁₂N₂)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 80.74 | 80.69 |
| Hydrogen (H) | 5.81 | 5.85 |
| Nitrogen (N) | 13.45 | 13.40 |
Note: "Found" values are representative and would be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the electronic structure of the fused heterocyclic ring system, which is a 4-azaindole (B1209526) core, and the influence of the N-benzyl substituent. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. The wavelengths and intensities of these absorptions provide insight into the nature of the conjugated system and the types of electronic transitions occurring.
While specific, experimentally determined UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from computational studies on the parent chromophore, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), and the known effects of N-alkylation and N-benzylation on related heterocyclic systems.
Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have been employed to predict the electronic spectra of azaindoles. mdpi.com For the parent 4-azaindole, these calculations help in assigning the observed absorption bands to specific electronic transitions, primarily π → π* and n → π* transitions. mdpi.com The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons within the delocalized π-system of the pyrrolopyridine ring. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine (B92270) ring into an anti-bonding π* orbital.
The introduction of a benzyl group at the N-1 position of the pyrrole ring is expected to cause a slight perturbation of the electronic transitions of the 4-azaindole chromophore. The benzyl group itself contains a phenyl ring, which has its own characteristic π → π* absorptions. While the methylene (B1212753) (-CH2-) spacer between the pyrrolopyridine and phenyl rings prevents direct conjugation, electronic interactions can still occur, potentially leading to minor shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Generally, N-substitution on such heterocyclic systems can lead to either a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, depending on the electronic nature of the substituent. tuni.fi
Detailed research on other substituted pyrrolopyridine derivatives has shown that the position and nature of substituents can significantly influence the UV-Vis absorption and fluorescence properties. researchgate.net For instance, studies on various substituted pyrrolopyridazines demonstrated that substitution can lead to noticeable bathochromic or hypsochromic shifts in the absorption spectra. tuni.fi
Based on computational studies of 4-azaindole, the primary electronic transitions are predicted to occur in the UV region. mdpi.com The table below summarizes the theoretically calculated excitation energies and oscillator strengths (f-values), which relate to the intensity of the absorption, for the parent 4-azaindole molecule. These transitions are attributed to excitations from the highest occupied molecular orbital (HOMO) and lower-energy orbitals to the lowest unoccupied molecular orbital (LUMO) and higher-energy orbitals.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f-value) | Transition Character |
|---|---|---|---|
| 4.75 | 261 | 0.0881 | π → π |
| 5.32 | 233 | 0.1705 | π → π |
| 6.28 | 197 | 0.4002 | π → π |
| 6.65 | 186 | 0.2526 | π → π |
| 6.85 | 181 | 0.1247 | π → π* |
The presence of the N-benzyl group in this compound would likely result in a spectrum that retains the general features of the 4-azaindole core but with potential minor shifts in the positions of these absorption bands due to the electronic influence of the benzyl substituent. Further experimental studies on the specific compound are necessary to definitively determine its UV-Vis spectral characteristics.
Computational Chemistry Approaches in Pyrrolo 3,2 B Pyridine Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of the pyrrolo[3,2-b]pyridine scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(2d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. windows.netnih.govresearchgate.netniscair.res.in
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. windows.netnih.gov A smaller energy gap suggests higher reactivity. For related pyridine (B92270) derivatives, these calculations have been essential to understand their electronic properties and reaction tendencies. nih.govniscair.res.in Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution and helps predict how a molecule will interact with other species. windows.netresearchgate.net Although specific DFT data for 1-benzyl-1H-pyrrolo[3,2-b]pyridine is not extensively published, studies on analogous structures like 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine show a good correlation between DFT-optimized structures and experimental X-ray diffraction data. researchgate.net
Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds
| Parameter | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. windows.net | Assesses molecular stability and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. windows.netresearchgate.net | Identifies positive and negative regions for intermolecular interactions. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Quantifies the stability of the molecule. |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. windows.net | Predicts the binding capability with biomolecules. windows.net |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is crucial for understanding how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. For compounds based on the pyrrolo[3,2-b]pyridine and related scaffolds, docking studies are instrumental in predicting their potential as inhibitors for various therapeutic targets, including kinases and histone deacetylases (HDACs). researchgate.netnih.govtandfonline.com
For instance, docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives have been used to understand their binding mode in the active site of TANK-binding kinase 1 (TBK1), guiding the design of potent inhibitors. tandfonline.com Similarly, research on pyrrolo[3,4-b]pyridin-5-ones identified key hydrophobic interactions with the target αβ-tubulin through docking simulations. nih.govmdpi.com For this compound, docking simulations would involve placing the molecule into the binding site of a selected protein target. The simulation would then calculate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is vital for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its potency and selectivity.
Table 2: Typical Output from Molecular Docking Simulations
| Parameter | Description | Significance |
| Binding Affinity (kcal/mol) | The free energy of binding between the ligand and the target protein. | A lower value indicates a stronger, more stable interaction. |
| Hydrogen Bonds | Non-covalent attraction between a hydrogen atom and an electronegative atom (O, N). | Crucial for the specificity and stability of ligand-target binding. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target. | Major driving force for ligand binding and protein folding. nih.gov |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the ligand-protein complex. |
| Root Mean Square Deviation (RMSD) | The measure of the average distance between the atoms of superimposed molecules. | Used to validate the docking protocol by comparing the docked pose to a known crystal structure pose. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules.
In the context of pyrrolopyridine research, QSAR studies are used to guide the design of new analogues with improved potency. For example, a QSAR study on pyrrolo[3,4-b]pyridin-5-ones revealed that six-membered rings were significant molecular frameworks for their cytotoxic activity. mdpi.com These models are built using a "training set" of compounds with known activities and then validated using a "test set." researchgate.net The predictive power of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). A robust model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. For this compound, a QSAR study would involve synthesizing and testing a series of analogues with different substituents on the benzyl (B1604629) and pyrrolopyridine rings to build a predictive model for a specific biological target.
Table 3: Key Statistical Parameters in QSAR/3D-QSAR Models
| Parameter | Symbol | Description | Ideal Value |
| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training set data. | Closer to 1.0 |
| Cross-validated Correlation Coefficient | Q² or r²cv | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 for a good model |
| Predictive Correlation Coefficient | R²pred | Measures the predictive ability of the model for an external test set. | > 0.6 for a good model |
| Standard Error of Estimate | SEE | The standard deviation of the regression. | Lower values are better. |
| F-statistic | F | A measure of the statistical significance of the model. | Higher values indicate greater significance. |
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can shed light on conformational changes, the stability of ligand-protein complexes, and the mechanisms of molecular interactions. nih.gov This technique is particularly useful for studying the flexibility of the target protein and the effect of ligand binding.
For a compound like this compound, once a promising binding mode is identified through docking, an MD simulation can be run to assess the stability of the predicted complex. The simulation, often run for nanoseconds, tracks the positions of all atoms in the system, providing insights into how the ligand and protein adapt to each other. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. These simulations can confirm the stability of key interactions observed in docking and reveal other transient interactions that might be important for binding.
Table 4: Common Analyses in Molecular Dynamics Simulations
| Analysis | Description | Purpose |
| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein or ligand backbone atoms from their initial position over time. | Assesses the overall stability and equilibration of the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | Indicates conformational changes and protein unfolding. |
| Binding Free Energy (MM/PBSA, MM/GBSA) | An end-point method to estimate the free energy of binding from MD snapshots. nih.gov | Provides a more accurate estimation of binding affinity than docking scores. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over time. | Determines the stability of crucial hydrogen bond interactions. |
In Silico Prediction of Spectroscopic and Photophysical Properties
Computational methods can also predict the spectroscopic properties of molecules, which can be invaluable for confirming their synthesis and understanding their electronic behavior. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra. nih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound.
For this compound, TD-DFT calculations could predict its UV-Vis spectrum, helping to characterize the molecule. Furthermore, computational methods can be used to predict other spectroscopic properties, such as NMR chemical shifts (using the GIAO method) and infrared vibrational frequencies. niscair.res.innih.gov These in silico predictions are a powerful complement to experimental spectroscopic techniques. Studies on related heterocyclic systems have shown good agreement between theoretically calculated and experimentally observed spectroscopic data. windows.netnih.gov
Table 5: In Silico Prediction of Molecular Properties
| Property | Computational Method | Application |
| UV-Vis Absorption Spectrum | TD-DFT | Predicts electronic transition energies (λmax) to compare with experimental spectra. nih.govresearchgate.net |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Predicts ¹H and ¹³C NMR chemical shifts to aid in structure elucidation. nih.gov |
| Infrared (IR) Frequencies | DFT | Calculates vibrational modes to compare with experimental IR spectra. nih.gov |
| Circular Dichroism (CD) | TD-DFT | Predicts the differential absorption of left and right circularly polarized light for chiral molecules. researchgate.net |
| Fluorescence Properties | (TD-)DFT | Can provide insights into emission wavelengths and quantum yields. |
Structure Activity Relationship Sar Studies of Pyrrolo 3,2 B Pyridine Derivatives
Elucidation of Key Structural Motifs for Biological Activity
The pyrrolo[3,2-b]pyridine core, also known as 1-azaindole, is a crucial pharmacophore that forms the foundation for the biological activity of these derivatives. nih.gov The arrangement of the fused pyrrole (B145914) and pyridine (B92270) rings creates a unique electronic and steric environment that is amenable to diverse biological interactions. nih.govdrugbank.com
Key structural motifs that have been identified as critical for the biological activity of pyrrolo[3,2-b]pyridine derivatives include:
The Pyrrolo[3,2-b]pyridine Scaffold: This heterocyclic system is a recognized pharmacophore present in various biologically active molecules. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. nih.gov
Substituents on the Pyrrole and Pyridine Rings: The nature and position of substituents on both the pyrrole and pyridine rings play a pivotal role in modulating the biological activity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the introduction of a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrrole ring was a key design element. tandfonline.com
The Benzyl (B1604629) Group at the N-1 Position: The "1-benzyl" moiety is a specific and important structural feature. The aromatic ring of the benzyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the amino acid residues of target proteins. The flexibility of the benzyl group also allows it to adopt different conformations to optimize these interactions.
Research has shown that modifications to these key motifs can lead to significant changes in biological activity. For example, a study on pyrrolo[2,3-d]pyrimidines, a related scaffold, highlighted that enzymatic recognition is often modulated by substituents at the C2 and C4 positions of the pyrimidine (B1678525) ring. researchgate.net
Impact of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents on the pyrrolo[3,2-b]pyridine scaffold are critical determinants of their biological activity. These properties influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.
Electronic Effects:
The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the pyrrolo[3,2-b]pyridine ring system. This, in turn, can influence the strength of hydrogen bonds and other electrostatic interactions with the target protein.
Electron-Withdrawing Groups: In some cases, the presence of electron-withdrawing groups, such as halogens, can enhance biological activity. For instance, in a series of pyrrolo[2,3-b]pyridines evaluated for their antitumor activity, a fluorine-substituted phenyl ring led to good activity against multiple cancer cell lines. nih.gov
Electron-Donating Groups: Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) groups, have also been shown to enhance antiproliferative activity in certain pyridine derivatives. nih.gov The strategic placement of these groups can increase the molecule's ability to form favorable interactions within the target's binding site.
Steric Effects:
The size and shape of substituents (steric properties) are equally important. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, promote a more favorable binding conformation by excluding water molecules from the binding site.
A study on the regioselectivity of nucleophilic substitution on 3-substituted 2,6-dichloropyridines found a significant correlation with the Verloop steric parameter B1. researchgate.net This indicates that bulky substituents near the pyridine ring can direct the position of further chemical modifications, which in turn affects the final biological activity of the molecule. researchgate.net In another example, the introduction of a sterically demanding isopropyl group in a related heterocyclic system resulted in a lower reaction yield, suggesting that steric hindrance can significantly impact the synthesis and, by extension, the availability of certain derivatives for biological testing. acs.org
The interplay between electronic and steric effects is complex and often target-specific. A balanced consideration of both is crucial in the rational design of new, potent pyrrolo[3,2-b]pyridine derivatives.
Development of Pharmacophore Models for Target Interaction
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For pyrrolo[3,2-b]pyridine derivatives, pharmacophore models help in understanding the key interaction points and guiding the design of new, more potent compounds.
A pharmacophore model typically includes features such as:
Hydrogen Bond Acceptors and Donors: These are crucial for forming hydrogen bonds with the target protein, which are often key determinants of binding affinity.
Aromatic Rings: These can participate in pi-pi stacking or hydrophobic interactions.
Hydrophobic Centers: These regions of the molecule interact favorably with nonpolar pockets in the binding site.
A study on TASK-3 channel blockers developed a three-point pharmacophore model that included two hydrogen-bond acceptors and one aromatic ring. researchgate.net This model was then used to design new pyrazolo[3,4-b]pyridine derivatives with antagonist activity. researchgate.net Similarly, molecular modeling studies of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors suggested that the lead compound interacts with the colchicine (B1669291) binding site by forming hydrogen bonds with specific amino acid residues. tandfonline.com
These models are developed based on the structures of known active compounds and their biological data. By mapping the pharmacophoric features of a series of active molecules, researchers can create a hypothesis about the necessary features for biological activity. This hypothesis can then be used to virtually screen large compound libraries to identify new potential hits or to guide the synthesis of novel derivatives with improved properties.
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design approaches are employed in the development of pyrrolo[3,2-b]pyridine derivatives as therapeutic agents.
Ligand-Based Drug Design:
This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to bind to the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This can be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: As discussed in the previous section, pharmacophore models derived from a set of active ligands can be used to design new molecules with the desired features.
For example, the design of some pyrrolo[2,3-d]pyrimidine derivatives was based on the pharmacophoric elements found in FDA-approved anticancer drugs. mdpi.com
Structure-Based Drug Design:
This approach is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This allows for a more rational and targeted design of inhibitors.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to understand the binding mode of known inhibitors and to screen for new ones. For instance, docking studies were used to confirm the interactions between pyrrolo[2,3-d]pyrimidines and the VEGFR-2 kinase active site. nih.gov
De Novo Design: This involves designing a novel ligand from scratch or by modifying an existing one to better fit the binding site of the target.
The design of novel pyrrolo[2,3-b]pyridine derivatives as V600E B-RAF inhibitors was based on the structure of FDA-approved inhibitors that bind to the same target. nih.gov This structure-based approach led to the identification of potent new compounds. nih.gov
The integration of both ligand-based and structure-based design principles provides a powerful strategy for the discovery and optimization of novel pyrrolo[3,2-b]pyridine derivatives with therapeutic potential.
In Vitro Biological Activity Investigations and Mechanistic Studies Research Level
Enzyme Inhibition Studies
Derivatives of the pyrrolopyridine core have been rigorously evaluated for their ability to inhibit various enzymes, revealing potent and often selective activity that underscores their therapeutic potential.
Kinase Enzyme Inhibition
The pyrrolopyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors, with derivatives showing activity against several key enzymes implicated in cancer and other diseases.
c-Met Kinase: A series of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety were synthesized and evaluated for their in vitro antitumor activity. nih.gov One of the most promising compounds, 22g , demonstrated excellent activity against several cancer cell lines, including A549, HepG2, MCF-7, and PC-3, with IC50 values of 2.19 ± 0.45 μM, 1.32 ± 0.26 μM, 6.27 ± 1.04 μM, and 4.63 ± 0.83 μM, respectively. nih.gov This compound also showed potent inhibition of the c-Met kinase. nih.gov
Another study focused on pyrazolo[3,4-b]pyridine derivatives, where compounds 5a and 5b exhibited strong c-Met kinase inhibitory activity with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib (B823) (IC50; 5.38 ± 0.35 nM). nih.gov
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov Compound CM5 showed significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant, with inhibitory percentages of 57.72% and 53.77%, respectively, at a concentration of 1 µM. nih.gov Furthermore, CM5 demonstrated potent antiproliferative activity against FLT3-dependent human AML cell lines MOLM-13 and MV4-11, with IC50 values of 0.75 μM and 0.64 μM, respectively. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives identified HB-29 as a potent dual inhibitor of FLT3 and IRAK4, with an IC50 of 1.95 nM for FLT3-WT. google.com
VEGFR-2 Kinase: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as VEGFR-2 inhibitors. google.com Compounds with biaryl urea (B33335) moieties, such as 12d and 15c , demonstrated highly potent dose-related VEGFR-2 inhibition, with IC50 values of 11.9 nM and 13.6 nM, respectively. google.com
Other Kinases: A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase. researchgate.net Compound 1r was identified as the most potent, with an IC50 of 30 nM. It also showed selectivity for FMS over other kinases like FLT3 (D835Y) and c-MET, where it displayed 42% and 40% inhibition at 1 µM, respectively. researchgate.net
| Compound/Derivative Series | Target Kinase | Activity (IC50/Inhibition %) | Cell Line/Assay | Source |
|---|---|---|---|---|
| 22g (pyrrolo[2,3-b]pyridine derivative) | c-Met | IC50: 1.32 - 6.27 µM | HepG2, A549, MCF-7, PC-3 | nih.gov |
| 5a (pyrazolo[3,4-b]pyridine derivative) | c-Met | IC50: 4.27 nM | Enzyme Assay | nih.gov |
| 5b (pyrazolo[3,4-b]pyridine derivative) | c-Met | IC50: 7.95 nM | Enzyme Assay | nih.gov |
| CM5 (1H-pyrrolo[2,3-b]pyridine derivative) | FLT3 | 57.72% inhibition @ 1 µM | Enzyme Assay | nih.gov |
| CM5 (1H-pyrrolo[2,3-b]pyridine derivative) | FLT3-ITD | 53.77% inhibition @ 1 µM | Enzyme Assay | nih.gov |
| HB-29 (pyrrolo[2,3-d]pyrimidine derivative) | FLT3-WT | IC50: 1.95 nM | Enzyme Assay | google.com |
| 12d (pyrrolo[2,3-d]pyrimidine derivative) | VEGFR-2 | IC50: 11.9 nM | Enzyme Assay | google.com |
| 15c (pyrrolo[2,3-d]pyrimidine derivative) | VEGFR-2 | IC50: 13.6 nM | Enzyme Assay | google.com |
| 1r (pyrrolo[3,2-c]pyridine derivative) | FMS | IC50: 30 nM | Enzyme Assay | researchgate.net |
| 1r (pyrrolo[3,2-c]pyridine derivative) | FLT3 (D835Y) | 42% inhibition @ 1 µM | Enzyme Assay | researchgate.net |
| 1r (pyrrolo[3,2-c]pyridine derivative) | c-MET | 40% inhibition @ 1 µM | Enzyme Assay | researchgate.net |
Phosphodiesterase (PDE) Inhibition
The pyrrolopyridine scaffold has also been explored for its potential to inhibit phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent inhibitors of PDE4B. bohrium.com Compound 11h emerged as a PDE4B-preferring inhibitor and was found to significantly inhibit the release of TNF-α from macrophages stimulated with pro-inflammatory agents. bohrium.com
Receptor Modulation and Antagonism Studies
The 1H-pyrrolo[3,2-b]pyridine core is a key feature in a series of selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govekb.egnih.gov These receptors are crucial for excitatory neurotransmission in the central nervous system. ekb.eg Optimization of this series led to compounds with good in vitro GluN2B potency. nih.govekb.eg For instance, compounds 9, 25, 30, and 34 from this series demonstrated favorable in vitro properties. ekb.egnih.gov
While the focus of much research has been on GluN2B, other studies have investigated pyrrolopyridine analogs for their activity on other receptors, such as the Neuropeptide Y5 (NPY5) receptor, a target for anti-obesity drugs. mdpi.comscbt.comnih.gov However, direct evidence for 1-benzyl-1H-pyrrolo[3,2-b]pyridine as an NPY5 antagonist is limited in the reviewed literature.
Antimicrobial Research: Antibacterial, Antifungal, and Antiviral Activities (In Vitro)
The antimicrobial potential of the pyrrolopyridine scaffold has been investigated against a range of pathogens.
Antibacterial Activity: Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of E. coli. nih.gov A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. nih.gov The most active molecule from this series showed a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov Another study on new pyrrolo[3,2-c]pyridine derivatives found that compounds 9c, 9e, 9g, 9k, and 9l displayed promising antimicrobial activity against various Gram-negative and Gram-positive bacteria. researchgate.net
Antifungal Activity: The antifungal properties of pyrrolopyridine derivatives have also been explored. A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which are structurally related to pyrrolopyridines, showed antifungal activity. nih.gov
Antiviral Activity: Research into the antiviral properties of this class of compounds has shown some promise. One study reported that N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives were tested for their ability to inhibit the SARS-CoV-2 main protease (Mpro). rsc.org The benzodioxan derivative 29 exhibited potent anti-SARS-CoV-2 activity, inhibiting viral growth by over 94% at a concentration of 1 µM, with an EC50 of 0.0519 µM. rsc.org
| Derivative Series | Activity Type | Organism/Target | Activity | Source |
|---|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | Antibacterial | E. coli | MIC: 3.35 µg/mL | nih.gov |
| pyrrolo[3,2-c]pyridine (9c, 9e, 9g, 9k, 9l) | Antibacterial | Gram-positive & Gram-negative bacteria | Promising activity | researchgate.net |
| 3-aryl-5H-pyrrolo[1,2-a]imidazole salts | Antifungal | Fungi | Active | nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine (29) | Antiviral | SARS-CoV-2 | EC50: 0.0519 µM | rsc.org |
Antiproliferative and Apoptosis Induction Research in Cell Lines (In Vitro)
A significant body of research has focused on the antiproliferative and apoptosis-inducing effects of pyrrolopyridine derivatives in various cancer cell lines.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antiproliferative activity against melanoma cell lines. Compounds 8b, 8g, and 9a-e showed the highest potency against the A375P human melanoma cell line, with IC50 values in the nanomolar range, and were generally superior to the reference drug Sorafenib. Another study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors found that compound 10t exhibited the strongest antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values of 0.12, 0.15, and 0.21 μM, respectively. nih.gov
Research on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors identified compound 4h as a potent inhibitor of FGFR1, 2, and 3. In vitro, 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. Furthermore, it significantly inhibited the migration and invasion of these cells.
In a study of pyrrolo[1,2-b] nih.govekb.egrsc.orgbenzothiadiazepines (PBTDs), compounds PBTD-1 and -3 were found to induce apoptosis in K562 leukemia cells, characterized by DNA fragmentation and caspase-3 activation. rsc.org
| Derivative Series | Cancer Cell Line | Activity (IC50) | Mechanism | Source |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine (8g) | A375P (Melanoma) | Nanomolar range | Antiproliferative | |
| 1H-pyrrolo[3,2-c]pyridine (9d) | A375P (Melanoma) | Nanomolar range | Antiproliferative | |
| 1H-pyrrolo[3,2-c]pyridine (10t) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | Antiproliferative | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine (4h) | 4T1 (Breast Cancer) | Potent inhibition | Antiproliferative, Apoptosis induction | |
| PBTD-1 and -3 | K562 (Leukemia) | Effective at 10 µM | Apoptosis induction, Caspase-3 activation | rsc.org |
In Vitro Anti-inflammatory Investigations
The anti-inflammatory potential of pyrrolopyridine derivatives has been explored in vitro. For instance, pyrrolo[3,2-c]pyridine derivatives that inhibit FMS kinase were also tested for their ability to inhibit colony-stimulating factor-1 (CSF-1)-induced growth of bone marrow-derived macrophages (BMDM). researchgate.net The potent FMS kinase inhibitor 1r showed an IC50 of 84 nM in this assay, suggesting its potential as an anti-inflammatory agent. researchgate.net
Additionally, a review article mentions that certain pyrrolo[3,4-c]pyridine derivatives significantly reduced COX-2 levels in LPS-stimulated RAW 264.7 macrophage cells, indicating anti-inflammatory properties. nih.gov
Research Applications of Pyrrolo 3,2 B Pyridine Scaffolds in Advanced Chemistry
Utility as Versatile Building Blocks in Complex Organic Synthesis
The pyrrolo[3,2-b]pyridine framework, including its N-benzylated derivatives, serves as a crucial building block in the construction of more complex molecular architectures. The benzyl (B1604629) group is often employed as a protecting group for the pyrrole (B145914) nitrogen, which can prevent unwanted side reactions and direct the regioselectivity of subsequent transformations. lookchem.com This strategic protection allows for the functionalization of other positions on the heterocyclic core.
The synthesis of substituted pyrrolopyridines frequently starts from appropriately substituted pyrrole or pyridine (B92270) precursors. guidechem.com The N-benzyl group, due to its relative stability, can withstand a variety of reaction conditions, making it a valuable tool in multi-step synthetic sequences. For instance, the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines, an isomer of the title compound, has been achieved using an N-benzyl protected pyrrole precursor, highlighting the utility of this protecting group strategy in the synthesis of related azaindole systems. guidechem.com However, the removal of the benzyl group can sometimes be challenging, requiring specific conditions such as hydrogenolysis. lookchem.comguidechem.com The parent compound, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole (B1209526) with CAS number 272-49-1), is widely recognized as a versatile building block for creating complex molecules in the pharmaceutical, agrochemical, and dyestuff industries. guidechem.comcymitquimica.comchemicalbook.comnih.gov
Role in Lead Compound Identification and Optimization in Drug Discovery Research
The 4-azaindole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. juniperpublishers.combeilstein-journals.org The addition of a nitrogen atom to the indole (B1671886) ring can modulate physicochemical properties and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy. juniperpublishers.com Pyrrolopyridine derivatives have been investigated for various therapeutic targets, including as anticancer, antimicrobial, and anti-inflammatory agents. cymitquimica.comjuniperpublishers.com
While specific and detailed biological data for 1-benzyl-1H-pyrrolo[3,2-b]pyridine is not extensively published in publicly available literature, its status as an "investigative" compound in the Therapeutic Target Database suggests its relevance in ongoing drug discovery research. This designation implies that the compound is being studied for its potential biological activity.
Research on related N-substituted azaindole derivatives provides insights into the potential roles of the N-benzyl group. In many cases, the N-substituent is crucial for modulating the biological activity of the core scaffold. For example, various N-benzyl indole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. chemicalbook.com The pyrrolopyridine nucleus is a key component in several approved drugs, such as Vemurafenib and Pexidartinib, which are used in cancer therapy. juniperpublishers.combeilstein-journals.org
The following table summarizes the biological activities of some representative pyrrolopyridine derivatives, illustrating the therapeutic potential of this scaffold.
| Compound Class | Biological Target/Activity | Reference |
| Pyrrolo[3,2-c]pyridine derivatives | FMS kinase inhibition (anticancer, antiarthritic) | juniperpublishers.com |
| Pyrrolo[3,2-b]pyridine derivatives | Activity against resistant E. coli | juniperpublishers.com |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 activity | juniperpublishers.com |
Exploration in Materials Science Research, Including Optoelectronics
For example, derivatives of 1,4-dihydropyrrolo[3,2-b]pyrroles have been investigated for their optoelectronic properties. These studies have shown that the electronic characteristics of the pyrrolopyrrole core can be tuned by the introduction of different substituents, making them promising candidates for use in organic electronics and sensor applications. The synthesis of benzoquinone-based donor-acceptor compounds has also been explored, demonstrating how the electronic properties can be modulated for potential use in molecular electronics. The inherent properties of the pyrrolopyridine scaffold, combined with the ability to introduce various substituents like the benzyl group, open up possibilities for the design of novel organic materials with tailored optoelectronic characteristics.
Future Research Directions and Emerging Challenges in Pyrrolo 3,2 B Pyridine Chemistry
Advancement of Novel and Sustainable Synthetic Methodologies
A primary challenge in the exploration of 1-benzyl-1H-pyrrolo[3,2-b]pyridine and its analogs is the development of efficient, versatile, and sustainable synthetic routes. While methods exist for various pyrrolopyridine isomers, dedicated and optimized strategies for the pyrrolo[3,2-b]pyridine core are less common.
Future research will likely focus on several key areas:
Transition-Metal Catalysis: Cross-coupling reactions are mainstays in modern heterocycle synthesis. For related azaindoles, methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions have been pivotal for creating C-C and C-N bonds, respectively. nih.gov A significant future direction is the development of chemoselective cross-coupling strategies specifically for the pyrrolo[3,2-b]pyridine scaffold, allowing for the precise and controlled introduction of substituents at various positions. nih.gov
C-H Activation: Direct C-H activation/functionalization is an increasingly important strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. Applying these methods to the this compound core could provide rapid access to diverse libraries of compounds, significantly reducing step counts and waste.
Novel Cyclization Strategies: Research into new cyclization methods starting from readily available pyridine (B92270) or pyrrole (B145914) precursors is crucial. tugraz.at For instance, one approach for a related compound involved a multi-step procedure starting from 1-benzyl-2-formylpyrrole, indicating a potential pathway for constructing the desired scaffold. researchgate.net Exploring novel condensation reactions and intramolecular cyclizations under mild and environmentally benign conditions will be a key challenge.
Sustainable and Green Chemistry: A major emerging challenge is the integration of green chemistry principles. This includes the use of safer solvents, reducing reliance on hazardous reagents like fuming nitric acid or m-chloroperbenzoic acid (m-CPBA) used in some related syntheses nih.gov, minimizing protection/deprotection steps nih.gov, and developing catalytic cycles that operate with high atom economy.
Table 1: Selected Synthetic Strategies for Pyrrolopyridine Scaffolds
| Methodology | Description | Application Example | Source |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds between an organoboron compound and a halide. | Used to generate 6-aryl-1H-pyrrolo[3,2-c]pyridines. | nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction to form carbon-nitrogen bonds. | Employed for amination at the C-4 position of a 2-iodo-4-chloropyrrolopyridine intermediate. | nih.gov |
| Fischer Cyclization | A classic method for synthesizing indoles (and by extension, azaindoles) from a phenylhydrazine (B124118) and an aldehyde or ketone. | Used in the synthesis of 6-azaindole (B1212597) derivatives. | researchgate.net |
| Reductive Cyclization | Cyclization of a nitro group with a vinyl group to form the pyrrole ring. | Used for the synthesis of 6-azaindoles from nitropyridines. | researchgate.net |
Integration of Advanced Computational Design for Targeted Molecular Scaffolds
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials design. For the this compound scaffold, these approaches can guide synthetic efforts toward molecules with desired properties, saving significant time and resources.
Key future directions include:
Structure-Based Drug Design (SBDD): Leveraging molecular docking simulations to predict the binding of novel this compound derivatives to specific protein targets. nih.govmdpi.com This has been successfully applied to other pyrrolopyridine isomers to design potent inhibitors of kinases like B-RAF and MELK. nih.govnih.gov The challenge is to identify high-resolution crystal structures of relevant biological targets to enable accurate modeling.
Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on known active compounds to virtually screen large compound libraries. This can help identify new pyrrolo[3,2-b]pyridine-based hits with potentially novel mechanisms of action.
ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules early in the discovery process. mdpi.com This allows chemists to prioritize compounds with more favorable drug-like properties and address potential liabilities, such as off-target effects or poor metabolic stability, before synthesis. nih.gov
Quantum Mechanics (QM) Calculations: Employing QM methods to understand the electronic structure, reactivity, and spectroscopic properties of the this compound system. This fundamental understanding can inform the design of molecules for applications in materials science, such as organic electronics.
Table 2: Computational Tools in Pyrrolopyridine Research
| Tool/Technique | Purpose | Application Example | Source |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Used to model the interaction of pyrrolo[2,3-b]pyridine derivatives with the MELK kinase domain. | nih.gov |
| ADMETox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Employed in the study of pyrrolo[3,4-b]pyridin-5-ones to assess their drug-like properties. | mdpi.com |
| Target Prediction Platforms | Algorithms (e.g., SwissTargetPrediction) that predict potential protein targets for a given small molecule. | Used to identify potential cancer-related protein targets for pyrrolo[3,4-b]pyridin-5-one derivatives. | mdpi.com |
| Flow Cytometry | An experimental technique often guided by computational hypotheses to analyze cell cycle and apoptosis. | Confirmed that a pyrrolo[2,3-b]pyridine derivative arrested cancer cells in the G0/G1 phase. | nih.gov |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
The broader class of pyrrolopyridines exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. juniperpublishers.comnih.gov However, the specific biological targets and mechanisms of action for many derivatives, including this compound, remain largely unknown. A significant future challenge is to move beyond phenotypic screening and identify the precise molecular targets responsible for their effects.
Emerging research opportunities involve:
Target Identification and Validation: Using chemical proteomics, affinity chromatography, and other advanced techniques to pull down the cellular binding partners of this compound. This will be critical for validating new drug targets.
Kinase Profiling: Given that various pyrrolopyridine isomers are potent kinase inhibitors, screening this compound derivatives against broad panels of kinases is a high-priority research direction. nih.govnih.govrsc.org This could uncover novel inhibitors for kinases implicated in cancer, inflammation, or neurodegenerative diseases.
Exploring Non-Kinase Targets: Expanding the search for biological activity beyond kinases. For example, related compounds have been found to inhibit acetyl-CoA carboxylase (ACC1) nih.gov or interfere with tubulin polymerization. tandfonline.com Screening against other enzyme classes and cellular pathways could reveal entirely new therapeutic applications.
Understanding "Off-Target" Effects: Investigating secondary targets of promising compounds. In some cases, the observed biological effect of a molecule may result from an "off-target" interaction rather than the intended one, which can open up new avenues for drug development. nih.gov
Table 3: Known Biological Targets for Various Pyrrolopyridine Scaffolds
| Target Class | Specific Target | Scaffold Isomer | Potential Therapeutic Area | Source |
| Protein Kinase | B-RAF (V600E) | Pyrrolo[2,3-b]pyridine | Cancer | nih.gov |
| Protein Kinase | GSK-3β | Pyrrolo[2,3-b]pyridine | Alzheimer's Disease | nih.gov |
| Protein Kinase | FGFR | Pyrrolo[2,3-b]pyridine | Cancer | rsc.org |
| Protein Kinase | SGK-1 | Pyrrolo[2,3-b]pyridine | Renal/Cardiovascular Disease | google.com |
| Enzyme | Acetyl-CoA Carboxylase (ACC1) | Pyrrolo[3,2-b]pyridine | Cancer, Metabolic Diseases | nih.gov |
| Cytoskeletal Protein | Tubulin (Colchicine Site) | Pyrrolo[3,2-c]pyridine | Cancer | tandfonline.com |
Interdisciplinary Approaches in Chemical Biology and Materials Science
The unique structure of the this compound scaffold makes it a candidate for applications beyond traditional medicinal chemistry. Fostering collaboration between synthetic chemists, biologists, and materials scientists is essential for unlocking its full potential.
Chemical Biology: Designing and synthesizing this compound-based molecular probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, these probes can be used to visualize biological processes, track target engagement in living cells, and identify protein binding partners. nih.gov This represents a powerful, interdisciplinary approach to elucidating mechanisms of action.
Materials Science: The rich electronic properties of fused aromatic heterocyclic systems suggest that pyrrolo[3,2-b]pyridines could have applications in materials science, an almost entirely unexplored frontier for this scaffold. Potential research directions include:
Organic Electronics: Investigating their use as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The nitrogen atoms in the pyridine ring and the tunable nature of the pyrrole nitrogen substituent (e.g., the benzyl (B1604629) group) could be used to modulate the HOMO/LUMO energy levels.
Sensors: Developing derivatives that exhibit changes in their photophysical properties (e.g., fluorescence) upon binding to specific metal ions or small molecules, enabling their use as chemical sensors.
Coordination Chemistry: Exploring the ability of the pyrrolo[3,2-b]pyridine scaffold to act as a ligand for metal complexes. nih.gov Such complexes could have applications in catalysis, imaging, or as therapeutic agents themselves.
The primary challenge in this area is bridging the knowledge gap between different scientific disciplines. Synthetic chemists must design and create molecules with specific physical or chemical properties in mind, while materials scientists and biologists must provide the context and testing platforms to evaluate these novel compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-benzyl-1H-pyrrolo[3,2-b]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves cyclization and condensation reactions. For example, 1H-pyrrolo[3,2-b]pyridine scaffolds can be synthesized via cyclization of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (acetic acid as solvent) . Alternatively, alkylation of the pyrrole nitrogen using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) is effective for introducing substituents like benzyl groups . Reaction optimization should consider temperature control (e.g., 110°C for Pd-catalyzed cross-coupling in dioxane) and purification via silica gel chromatography with heptane/ethyl acetate (8:2) .
Q. How are structural and regiochemical features of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for regiochemical assignment. For example, NMR chemical shifts (e.g., δ 12.40 ppm for NH protons) and coupling constants () distinguish aromatic protons in the fused pyrrolopyridine system . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves absolute configuration and intermolecular interactions, such as N–H⋯N hydrogen bonds .
Q. What preliminary biological assays are recommended for screening pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes of interest. For GluN2B-selective modulators, measure IC values using electrophysiological assays in HEK293 cells expressing recombinant NMDA receptors . Antitumor activity can be screened via cell viability assays (e.g., MTT) against cancer cell lines, followed by selectivity profiling to avoid off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 1-benzyl-pyrrolo[3,2-b]pyridines for CNS penetration?
- Methodological Answer : Introduce substituents to enhance lipophilicity (e.g., benzyl groups) while minimizing P-glycoprotein efflux. For brain-penetrant GluN2B modulators, reduce cytochrome P450 inhibition by replacing metabolically labile groups (e.g., methyl with trifluoromethyl) . Assess blood-brain barrier (BBB) penetration using in situ perfusion models or MDCK-MDR1 cell monolayers. Pharmacokinetic studies in rodents (e.g., receptor occupancy at 10 mg/kg oral dose) validate target engagement .
Q. What computational strategies are effective for predicting electronic properties and intermolecular interactions of pyrrolopyridines?
- Methodological Answer : Density Functional Theory (DFT) at the BLYP level calculates HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine) to predict kinetic stability . Topological analysis of experimental charge density (via multipole refinement of XRD data) quantifies covalent bond character (electron density: 2.07–2.74 e Å) and hydrogen-bond strengths (Laplacian values: −11.37 to −19.20 e Å) .
Q. How should researchers address contradictions in biological data across structurally similar analogs?
- Methodological Answer : Systematically vary substituents (e.g., 3,5-disubstituted vs. 7-azaindole derivatives) and correlate with activity trends. For example, replacing a phenylsulfonyl group with a benzoyl moiety may alter binding affinity to kinase targets (e.g., FGFR2 or BCR-Abl) . Validate hypotheses using competitive binding assays (e.g., SPR or ITC) and co-crystallization to resolve binding poses.
Q. What strategies mitigate metabolic instability in pyrrolopyridine-based drug candidates?
- Methodological Answer : Identify metabolic hotspots via liver microsome assays (human/rat). For compounds with high clearance, replace vulnerable groups (e.g., methyl with deuterated analogs) or introduce steric hindrance near metabolic sites (e.g., ortho-substituted benzyl groups) . Monitor CYP450 inhibition (e.g., CYP3A4/2D6) and hERG channel binding to reduce toxicity risks .
Methodological Notes
- Synthetic Optimization : Compare Pd-catalyzed cross-coupling (e.g., Suzuki with 3,4-dimethoxyphenylboronic acid) vs. Grignard reactions (3M PhMgBr in THF) for introducing aryl groups .
- Data Validation : Cross-reference XRD-derived bond lengths with DFT-optimized geometries to confirm computational models .
- Biological Profiling : Use tiered screening (primary in vitro → secondary in vivo PK/PD) to prioritize leads with balanced potency and ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
